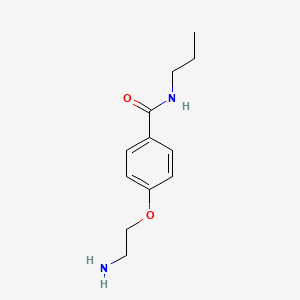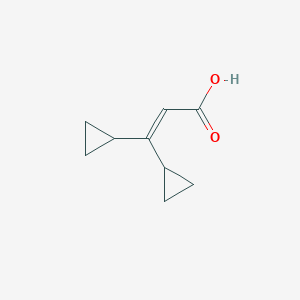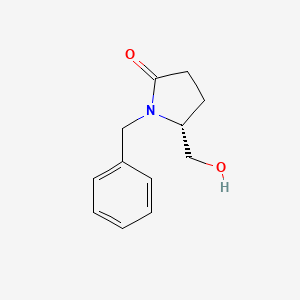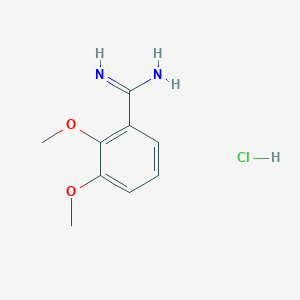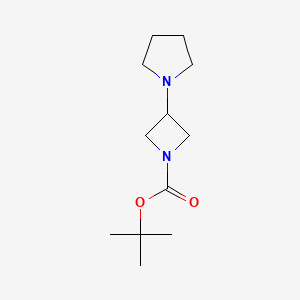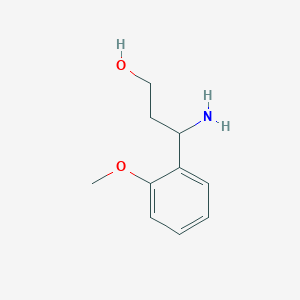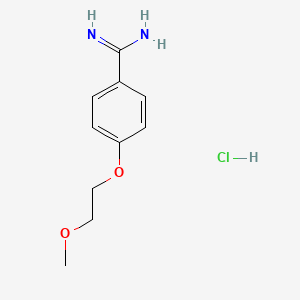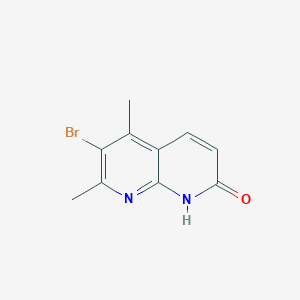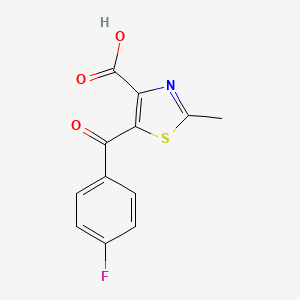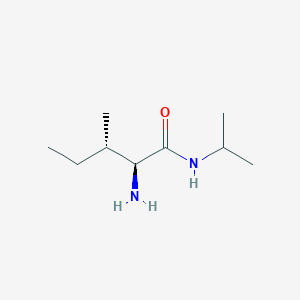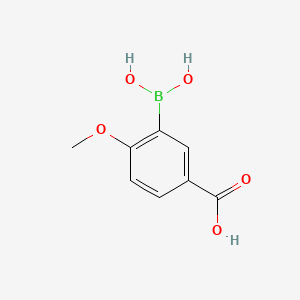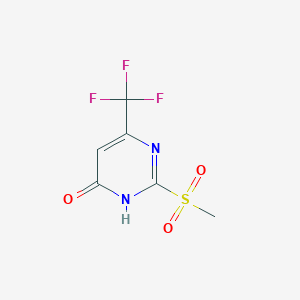
2-Methanesulfonyl-6-(trifluoromethyl)pyrimidin-4-ol
説明
2-Methanesulfonyl-6-(trifluoromethyl)pyrimidin-4-ol is a chemical compound with the CAS Number: 1779983-09-3 . It has a molecular weight of 242.18 and its IUPAC name is 2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidin-4-ol .
Synthesis Analysis
The synthesis of 2-methylsulfanyl-6-polyfluoroalkylpyrimidin-4-ones has been optimized, particularly the yield of trifluoromethyl-substituted heterocycle was increased to 96% . The interaction of these heterocycles with morpholine or hydrazine results in nucleophilic substitution of the methylsulfanyl group, leading to 2-morpholino- and 2-hydrazino-6-polyfluoroalkylpyrimidin-4-ones .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5F3N2O3S/c1-15(13,14)5-10-3(6(7,8)9)2-4(12)11-5/h2H,1H3,(H,10,11,12) . This indicates the presence of 6 carbon atoms, 5 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom in the molecule .Chemical Reactions Analysis
The reaction of 2-(2-phenylhydrazino)-6-trifluoromethylpyrimidin-4-one with paraform produced 5-oxo-2-phenyl-7-tri-fluoromethyl-5H-1,2,4-triazolo[4,3-а]pyrimidin-1-id-2-ium . The lactam structure of the synthesized heterocycles was established by X-ray structural analysis, as well as by IR and NMR spectroscopy .科学的研究の応用
Chemical Synthesis and Biological Activity :
- Charlson (1973) discovered that compounds related to methanesulfonylation, similar in structure to 2-Methanesulfonyl-6-(trifluoromethyl)pyrimidin-4-ol, exhibit antitumor and antibacterial activities, and are effective in preventing anaphylactic shock in mice (Charlson, 1973).
- Swarbrick et al. (2009) identified a series of compounds, including ones structurally related to 2-Methanesulfonyl-6-(trifluoromethyl)pyrimidin-4-ol, as potent and selective cyclooxygenase-2 inhibitors (Swarbrick et al., 2009).
- Watanabe et al. (1997) synthesized methanesulfonamide pyrimidine-substituted compounds, demonstrating their efficacy as inhibitors of the enzyme HMG-CoA reductase (Watanabe et al., 1997).
Green Chemistry and Intermediate Synthesis :
- Gilbile et al. (2017) described the modified synthesis of a compound structurally related to 2-Methanesulfonyl-6-(trifluoromethyl)pyrimidin-4-ol, highlighting its application in green chemistry and its role as an intermediate in the synthesis of other chemicals (Gilbile et al., 2017).
Pharmacological Applications :
- Beijer et al. (1998) explored the use of compounds like 2-Methanesulfonyl-6-(trifluoromethyl)pyrimidin-4-ol in pharmacology, particularly in the context of their strong dimerization capabilities via hydrogen bonding, which is important for drug design (Beijer et al., 1998).
Synthetic Chemistry :
- Craig et al. (2000) utilized compounds related to methanesulfonyl pyrimidines in synthetic chemistry, specifically in the synthesis of pyrrolidines via cyclisation reactions (Craig et al., 2000).
- Niknam et al. (2006) employed methanesulfonic acid, which is structurally related to 2-Methanesulfonyl-6-(trifluoromethyl)pyrimidin-4-ol, in the oxidation of 1,4-dihydropyridines to pyridine derivatives (Niknam et al., 2006).
特性
IUPAC Name |
2-methylsulfonyl-4-(trifluoromethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O3S/c1-15(13,14)5-10-3(6(7,8)9)2-4(12)11-5/h2H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYWGYFPJDMHKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC(=CC(=O)N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methanesulfonyl-6-(trifluoromethyl)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



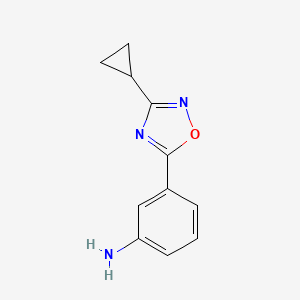
![5,6-dihydro-4H-cyclopenta[d]thiazole-2-carboxylic acid](/img/structure/B1437369.png)
